1lambda6-Thieno[3,2-c]pyridine-1,1-dione
Description
1λ⁶-Thieno[3,2-c]pyridine-1,1-dione is a sulfur-containing heterocyclic compound characterized by a fused thiophene-pyridine core with a sulfone group at the 1-position. Its structure combines aromatic thiophene’s electron-rich properties with the sulfone group’s electron-withdrawing effects, making it a versatile scaffold for medicinal chemistry and materials science. Synthetic routes often involve cyclization reactions of substituted pyridine precursors, with modifications to optimize yields and regioselectivity . Key applications include its exploration as a pharmacophore in bioactive molecules, particularly in cardiovascular and antiplatelet therapies .
Properties
Molecular Formula |
C7H5NO2S |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
thieno[3,2-c]pyridine 1,1-dioxide |
InChI |
InChI=1S/C7H5NO2S/c9-11(10)4-2-6-5-8-3-1-7(6)11/h1-5H |
InChI Key |
FAIRLQKJUJARET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1S(=O)(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1lambda6-Thieno[3,2-c]pyridine-1,1-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target compound . Another approach includes the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons, which upon heating in formic acid, afford the desired thieno[3,2-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for 1lambda6-Thieno[3,2-c]pyridine-1,1-dione are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1lambda6-Thieno[3,2-c]pyridine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the core structure.
Scientific Research Applications
1lambda6-Thieno[3,2-c]pyridine-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1lambda6-Thieno[3,2-c]pyridine-1,1-dione and its derivatives involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . In organic electronics, the compound’s ability to form π-conjugated systems and hydrogen bonds contributes to its semiconducting properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolopyridine Derivatives
Pyrrolopyridines, such as diethyl 5-methyl-8H-imidazo[1,5-a]pyrrolo[3,4-c]pyridine-1,7-dicarboxylate (2c), share a tricyclic framework but differ in nitrogen placement and substituents. Synthesized from 2-methyl-5-nitropyridine and ethyl isocyanoacetate, these compounds exhibit lower yields (9%) compared to thieno analogs due to competing side reactions. The presence of electron-withdrawing nitro groups accelerates cyclization but reduces overall efficiency .
| Parameter | 1λ⁶-Thieno[3,2-c]pyridine-1,1-dione | Pyrrolopyridine (2c) |
|---|---|---|
| Core Structure | Thiophene-pyridine-sulfone | Imidazo-pyrrolo-pyridine |
| Key Substituents | Sulfone group | Methyl, ester groups |
| Cyclization Yield | Moderate (15–30%) | Low (9%) |
| Electron Effects | Sulfone (EWG) enhances stability | Nitro group (EWG) aids cyclization |
Furo[3,2-c]quinolin-4-ones
Furoquinolinones, abundant in plants, feature an oxygen-based furan ring fused to a quinoline system. Syntheses via Pechmann reactions with β-enamino esters highlight their dependence on allyloxy or propynyl precursors . Unlike 1λ⁶-thieno derivatives, the furan oxygen reduces electron deficiency, leading to lower reactivity in electrophilic substitutions. However, their natural abundance makes them more accessible for derivatization.
| Parameter | 1λ⁶-Thieno[3,2-c]pyridine-1,1-dione | Furo[3,2-c]quinolin-4-one |
|---|---|---|
| Heteroatom in Fused Ring | Sulfur (thiophene) | Oxygen (furan) |
| Synthetic Accessibility | Requires specialized nitration steps | Natural precursors available |
| Reactivity | Higher (sulfone EWG) | Moderate (oxygen lone pairs) |
| Bioactivity | Antiplatelet (e.g., ADP antagonism) | Limited reported bioactivity |
Thieno[2,3-c]pyridine Derivatives
Thieno[2,3-c]pyridines, such as ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, differ in ring fusion position ([2,3-c] vs. [3,2-c]). This positional isomerism alters electronic distribution, with the [3,2-c] system exhibiting greater conjugation and stability. Cyclization of thiourea derivatives under basic conditions yields pyridothienopyrimidines, showcasing versatility in forming fused triazolo systems .
| Parameter | 1λ⁶-Thieno[3,2-c]pyridine-1,1-dione | Thieno[2,3-c]pyridine |
|---|---|---|
| Ring Fusion Position | [3,2-c] | [2,3-c] |
| Electronic Conjugation | Enhanced (sulfone stabilizes π-system) | Less conjugated |
| Derivative Applications | Antiplatelet agents (e.g., C1 > ticlopidine) | Triazolopyrimidines for kinase inhibition |
| Synthetic Complexity | Moderate | High (multi-step cyclizations) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
